2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJQNOWIFJOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichloro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under reflux conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C17H16Cl2N3
Molecular Weight : 404.2 g/mol
CAS Number : 1788677-43-9
The compound features a benzamide core with dichloro substitutions at the 2 and 4 positions and a pyrrolidinyl group attached to a pyridine ring. This configuration contributes to its diverse reactivity and biological activity.
Chemistry
In the field of chemistry, 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, modulating their activity:
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding : The compound's structural features enable selective binding to certain receptors, influencing cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Studies have shown promising results regarding its efficacy in inhibiting tumor growth and modulating immune responses.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products, making it an important component in material science.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation, resulting in reduced tumor growth in vitro.
- Receptor Modulation Research : Another research project focused on its ability to bind selectively to a receptor implicated in neurodegenerative diseases, showing promise for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Chloro Substitution : The 2,4-dichloro configuration in the target compound differs from the 3,4-dichloro pattern in AH-7921 and U-47700. This positional isomerism may alter receptor binding kinetics or metabolic stability.
- N-Substituent: The pyrrolidine-pyridine hybrid in the target compound contrasts with the cyclohexyl-dimethylamino groups in AH-7921 and U-47700. The pyridine ring may enhance π-π stacking interactions with receptors or improve solubility.
Pharmacological Comparison
AH-7921 and U-47700
- Receptor Affinity : AH-7921 is a moderate-affinity μ-opioid receptor agonist with demonstrated analgesic effects in preclinical models . U-47700, a structural analog, exhibits higher potency but shorter duration of action due to N-methylation enhancing lipophilicity .
- Metabolic Profile : Both compounds are metabolized via cytochrome P450 enzymes, with chloro substituents contributing to metabolic resistance .
Target Compound (2,4-Dichloro Derivative)
- Predicted Activity : While direct pharmacological data are unavailable, the 2,4-dichloro configuration may reduce μ-opioid affinity compared to 3,4-dichloro analogs, as chloro positioning affects aryl interaction with receptor hydrophobic pockets. The pyridine-pyrrolidine group could modulate selectivity toward κ- or δ-opioid receptors.
Biological Activity
2,4-Dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 404.2 g/mol
- CAS Number : 2034353-98-3
The presence of dichloro and pyridine moieties contributes to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the preparation of a pyrrolidinyl intermediate, followed by coupling with a dichlorobenzamide derivative. The reaction conditions often utilize organic solvents and catalysts such as palladium or copper complexes to enhance yield and purity .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing cellular signaling pathways.
This dual action makes it a candidate for further pharmacological studies .
Biological Activity
Recent studies have demonstrated the compound's efficacy in several biological assays:
Antiviral Activity
In vitro studies have shown that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds with similar structures have been reported to reduce viral replication significantly in various models .
Anticancer Properties
Research indicates that the compound may target the epidermal growth factor receptor (EGFR), a critical player in cancer cell proliferation. Inhibitors targeting EGFR have shown promise in cancer therapies, suggesting that this compound could be explored for anticancer applications .
Case Studies
- Larvicidal Activity : A related benzamide compound demonstrated high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. This suggests potential applications in pest control .
- Fungicidal Activity : Another study highlighted that similar compounds exhibited fungicidal activity against Botrytis cinerea, outperforming established fungicides .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzamide | Structure | Moderate enzyme inhibition |
| N-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | Structure | Low receptor affinity |
| This compound | Structure | High enzyme inhibition & receptor binding |
Q & A
Q. What are the optimal synthetic routes for 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, and how are intermediates monitored?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling the pyrrolidine-pyridine moiety to the benzamide backbone. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions.
- Chlorination : Introduce chlorine atoms at the 2- and 4-positions of the benzamide via electrophilic substitution.
- Purification : Employ column chromatography or recrystallization to isolate intermediates.
Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR spectroscopy confirms intermediate structures (e.g., pyrrolidine ring proton signals at δ 3.2–3.5 ppm) .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amide Coupling | DCM | 25 | EDCI/HOBt | 75–85 |
| Chlorination | DMF | 0–5 | Cl₂/FeCl₃ | 60–70 |
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridine (δ 8.1–8.5 ppm), pyrrolidine (δ 2.8–3.6 ppm), and benzamide (δ 7.3–7.9 ppm) groups. Compare with analogous compounds (e.g., shifts in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 366.22 for C₁₇H₁₅Cl₂N₃O) .
- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (see for similar benzamide derivatives) .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays.
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 55.9%, H: 4.1%, N: 11.5%) .
Advanced Research Questions
Q. How should experimental designs for pharmacological activity testing be structured?
Methodological Answer:
Q. Table 2: Example In Vitro Protocol
| Parameter | Details |
|---|---|
| Cell Line | MCF-7 (breast cancer) |
| Incubation Time | 48 hours |
| Assay Type | MTT viability assay |
| Positive Control | Doxorubicin (1 µM) |
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Q. How are contradictions in bioactivity data resolved (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Replicate experiments : Ensure consistency across ≥3 independent trials.
- Control variables : Standardize cell passage numbers, solvent purity, and assay protocols (see ’s environmental study rigor) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., ’s chloro-benzamide derivatives) .
Q. What methodologies evaluate environmental stability and degradation pathways?
Methodological Answer:
Q. What advanced techniques address challenges in spectroscopic analysis?
Methodological Answer:
Q. How is enantiomeric purity ensured if chiral centers are present?
Methodological Answer:
Q. How can computational models predict metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
